
5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyridinylmethyl group, and an oxazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the molecule, while the oxazole ring would introduce heteroatomic elements .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxyphenyl group. Oxazoles are known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .科学的研究の応用
Crystal Structure and Molecular Conformation
A study by (Banerjee et al., 2002) explored the crystal structure and molecular conformation of a compound similar to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. This compound, used as a potential antineoplastic agent, was analyzed using X-ray analysis and molecular orbital methods. The study revealed insights into the structural arrangement and bonding characteristics relevant to similar compounds.
Cytotoxic Activity in Cancer Research
Another research by (Hassan et al., 2014) focused on the synthesis of pyrazole and pyrazolopyrimidine derivatives, one of which is structurally related to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, highlighting the potential therapeutic applications of these chemical structures.
Synthesis and Chemical Transformation
Research by (Deady & Devine, 2006) demonstrated the synthesis and transformation of compounds, including derivatives of the aminonaphthyridinone class. This study is significant for understanding the chemical pathways and reactions involved in the synthesis of complex molecules like 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide.
Applications in Corrosion Inhibition
The study conducted by (Chaitra et al., 2016) involved synthesizing thiazole-based pyridine derivatives, which bear resemblance to the compound . These compounds were analyzed for their effectiveness as corrosion inhibitors, indicating a potential application in materials science and engineering.
Antineoplastic Activity
(Jungheim et al., 2006) explored the synthesis of compounds with NK-1 antagonist activity, which is relevant to antineoplastic therapies. This study underscores the importance of such chemical structures in the development of cancer treatment drugs.
Inhibitor of Met Kinase Superfamily
A paper by (Schroeder et al., 2009) discussed the discovery of compounds as selective inhibitors of the Met kinase superfamily, showing potential in cancer therapeutics. This research emphasizes the role of specific chemical structures in targeting key pathways in cancer cells.
作用機序
将来の方向性
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJIXWTFPGHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)



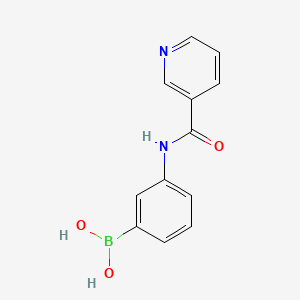
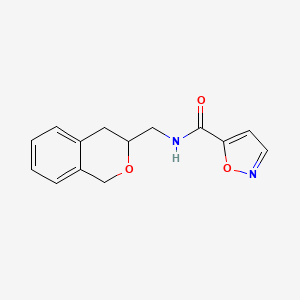
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)


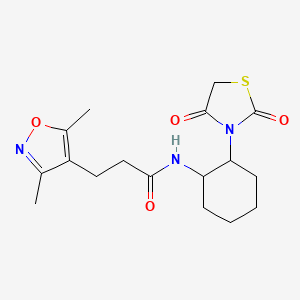
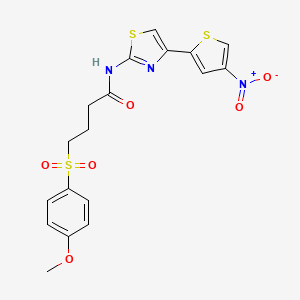
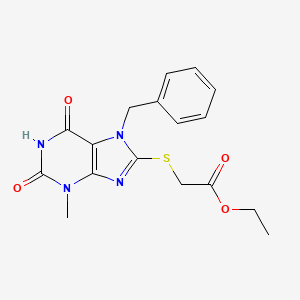
![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)